![molecular formula C8H16N2O4 B14371323 Propanamide, 3,3'-[1,2-ethanediylbis(oxy)]bis- CAS No. 93930-31-5](/img/structure/B14371323.png)
Propanamide, 3,3'-[1,2-ethanediylbis(oxy)]bis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanamide, 3,3’-[1,2-ethanediylbis(oxy)]bis- is a chemical compound with the molecular formula C8H16N2O4. It contains a total of 30 atoms, including 16 hydrogen atoms, 8 carbon atoms, 2 nitrogen atoms, and 4 oxygen atoms . The compound features 13 non-hydrogen bonds, 2 multiple bonds, 9 rotatable bonds, 2 double bonds, 2 primary amides (aliphatic), and 2 ethers (aliphatic)
Preparation Methods
The synthetic routes and reaction conditions for Propanamide, 3,3’-[1,2-ethanediylbis(oxy)]bis- are not extensively detailed in the available literature. general methods for synthesizing similar compounds typically involve the reaction of appropriate amides with ethylene glycol derivatives under controlled conditions. Industrial production methods would likely involve optimizing these reactions for higher yields and purity, using catalysts and specific reaction conditions to facilitate the process.
Chemical Reactions Analysis
Propanamide, 3,3’-[1,2-ethanediylbis(oxy)]bis- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield primary amines.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules, particularly in the development of new materials and polymers.
Biology: Its unique structure may allow it to interact with biological molecules, making it a candidate for studying enzyme interactions and protein binding.
Medicine: The compound’s potential biological activity could be explored for developing new pharmaceuticals or therapeutic agents.
Industry: It may be used in the production of specialty chemicals, coatings, and adhesives due to its functional groups and reactivity.
Mechanism of Action
The mechanism by which Propanamide, 3,3’-[1,2-ethanediylbis(oxy)]bis- exerts its effects is not well-documented. its molecular structure suggests that it could interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, van der Waals forces, and other non-covalent interactions. These interactions could influence biological pathways and processes, making it a compound of interest for further study.
Comparison with Similar Compounds
Propanamide, 3,3’-[1,2-ethanediylbis(oxy)]bis- can be compared with other similar compounds, such as:
Ethanamide, 2,2’-[1,2-ethanediylbis(oxy)]bis-: This compound has a similar structure but differs in the length of the carbon chain.
Butanamide, 3,3’-[1,2-ethanediylbis(oxy)]bis-: This compound has a longer carbon chain, which may affect its reactivity and applications.
Propanamide, 2,2’-[1,2-ethanediylbis(oxy)]bis-: This compound has a different substitution pattern, which may influence its chemical properties and interactions.
Properties
CAS No. |
93930-31-5 |
|---|---|
Molecular Formula |
C8H16N2O4 |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
3-[2-(3-amino-3-oxopropoxy)ethoxy]propanamide |
InChI |
InChI=1S/C8H16N2O4/c9-7(11)1-3-13-5-6-14-4-2-8(10)12/h1-6H2,(H2,9,11)(H2,10,12) |
InChI Key |
ONCAVOUPIVIUFO-UHFFFAOYSA-N |
Canonical SMILES |
C(COCCOCCC(=O)N)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


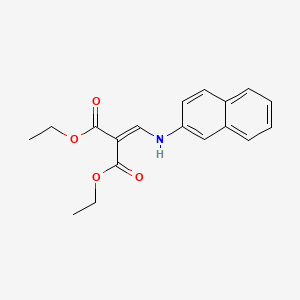
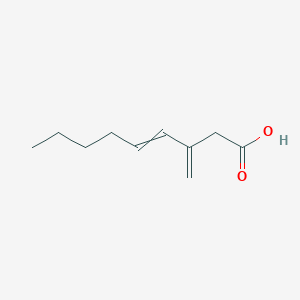
![1-Phenyl-1-[(propan-2-yl)phosphanyl]methanimine](/img/structure/B14371251.png)
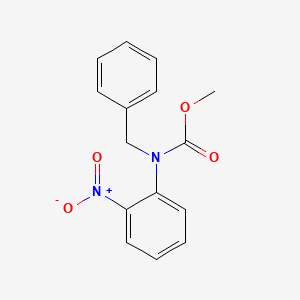
![4,6-Bis[(2-nitrophenyl)sulfanyl]-3,4-dihydro-2H-1,4-oxazine](/img/structure/B14371272.png)


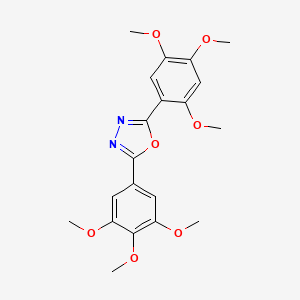
![1-{10-[3-(Piperazin-1-YL)propyl]-10H-phenothiazin-3-YL}butan-1-one](/img/structure/B14371318.png)
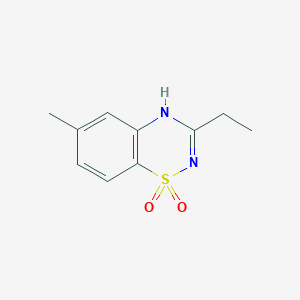
![4-[5-(Butylsulfanyl)-1,3,4-oxadiazol-2-YL]-2-methylquinoline](/img/structure/B14371331.png)

![N,N-Diethyl-2-methoxy-5-[(triethylsilyl)oxy]benzamide](/img/structure/B14371342.png)

